LN002

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

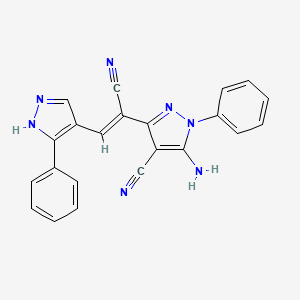

C22H15N7 |

|---|---|

分子量 |

377.4 g/mol |

IUPAC名 |

5-amino-3-[(Z)-1-cyano-2-(5-phenyl-1H-pyrazol-4-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C22H15N7/c23-12-16(11-17-14-26-27-20(17)15-7-3-1-4-8-15)21-19(13-24)22(25)29(28-21)18-9-5-2-6-10-18/h1-11,14H,25H2,(H,26,27)/b16-11+ |

InChIキー |

GNVKIBOBCIVULL-LFIBNONCSA-N |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of LN002, a Novel Alternative Oxidase Inhibitor for Cryptosporidiosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LN002 is a novel small molecule inhibitor targeting the alternative oxidase (AOX) of the protozoan parasite Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its molecular target, the downstream physiological effects on the parasite, and relevant experimental data and protocols. The selective inhibition of the parasite-specific AOX, an enzyme absent in mammals, positions this compound as a promising therapeutic candidate.

Introduction to Cryptosporidiosis and the Therapeutic Target

Cryptosporidiosis is a diarrheal disease caused by the microscopic parasite Cryptosporidium. While often self-limiting in immunocompetent individuals, it can be severe and life-threatening in immunocompromised patients, young children, and the elderly. The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, highlighting the urgent need for novel therapeutics.

Cryptosporidium parvum possesses a remnant mitochondrion, known as the mitosome, which lacks a conventional electron transport chain. Instead, it relies on an alternative respiratory pathway for certain metabolic functions. A key enzyme in this pathway is the alternative oxidase (AOX), a non-proton-pumping terminal oxidase. AOX transfers electrons directly from the ubiquinol pool to molecular oxygen. Crucially, AOX is absent in mammalian mitochondria, presenting a highly selective target for drug development.

Mechanism of Action of this compound

This compound, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl) vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile, is a potent inhibitor of Cryptosporidium alternative oxidase (AOX).[1] The primary mechanism of action of this compound is the direct inhibition of AOX enzymatic activity.

By binding to the AOX enzyme, this compound is thought to prevent the binding of its natural substrate, ubiquinol, thereby blocking the transfer of electrons to oxygen. This disruption of the alternative respiratory pathway has significant downstream consequences for the parasite's metabolism and survival. While the essentiality of AOX for in vitro parasite growth has been debated, evidence suggests it plays a crucial role in parasite pathogenicity and fitness in vivo. Inhibition of AOX is hypothesized to lead to an accumulation of reduced electron carriers and an increase in oxidative stress within the parasite, ultimately contributing to its demise.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the Cryptosporidium mitosome.

Quantitative Data

While specific enzymatic inhibition data such as the IC50 of this compound against purified C. parvum AOX are not publicly available, pharmacokinetic studies in rats provide valuable quantitative information on the compound's disposition.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous (1 mg/kg) | Oral (100 mg/kg) | Oral (200 mg/kg) | Oral (400 mg/kg) |

| Tmax (h) | - | 1 | 1 | 1 |

| Cmax (ng/mL) | - | 849.88 ± 190.02 | 1669.24 ± 105.76 | 4033.21 ± 409.96 |

| T1/2 (h) | 10.91 ± 6.56 | 18.03 ± 5.82 | 17.96 ± 14.83 | 18.83 ± 11.36 |

| AUC0-24h (h·ng/mL) | 7024.86 ± 1521.51 | 2280.41 ± 227.40 | 4071.31 ± 778.73 | 7498.10 ± 507.34 |

| AUC0-∞ (h·ng/mL) | 8650.08 ± 1940.68 | 3530.78 ± 733.56 | 6026.26 ± 2314.45 | 11424.35 ± 3979.23 |

| Absolute Bioavailability (F) | - | 0.27% - 0.32% | 0.27% - 0.32% | 0.27% - 0.32% |

| Volume of Distribution (Vd) (L/kg) | 1.69 ± 0.44 | 581.54 ± 270.42 | 763.53 ± 314.26 | 869.21 ± 279.40 |

| Clearance (Cl) (L/h/kg) | 0.11 ± 0.03 | 25.97 ± 12.37 | 31.43 ± 18.15 | 39.00 ± 11.72 |

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound in Rats after Oral Administration (200 mg/kg)

| Tissue | Cmax (ng/g) | AUC0-24h (h·ng/g) |

| Heart | 113.88 ± 20.35 | 1092.34 ± 187.65 |

| Liver | 1245.32 ± 234.11 | 11890.43 ± 2134.56 |

| Spleen | 234.56 ± 45.67 | 2134.56 ± 345.67 |

| Lung | 456.78 ± 87.65 | 4321.87 ± 765.43 |

| Kidney | 876.54 ± 123.45 | 8123.45 ± 1123.45 |

| Brain | 54.32 ± 10.98 | 432.10 ± 87.65 |

| Muscle | 98.76 ± 15.43 | 987.65 ± 123.45 |

| Small Intestine | 2345.67 ± 432.10 | 21098.76 ± 3456.78 |

Data are presented as mean ± standard deviation.

The pharmacokinetic data indicate that this compound has low oral bioavailability. However, it achieves high concentrations in the small intestine, the primary site of Cryptosporidium infection, suggesting that it may exert a potent local therapeutic effect.

Experimental Protocols

The following are representative protocols for the evaluation of anti-cryptosporidial compounds like this compound.

In Vitro Efficacy Assessment: Cryptosporidium parvum Growth Inhibition Assay

This protocol describes a cell-based assay to determine the in vitro efficacy of this compound against C. parvum.

Materials:

-

Human ileocecal adenocarcinoma cell line (HCT-8)

-

C. parvum oocysts

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin/streptomycin)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

qPCR master mix and primers/probe for C. parvum (e.g., targeting the 18S rRNA gene)

Procedure:

-

Cell Culture: Seed HCT-8 cells in 96-well plates and culture until they form a confluent monolayer.

-

Oocyst Preparation: Excyst C. parvum oocysts to release sporozoites immediately before infection.

-

Infection: Infect the HCT-8 cell monolayers with the prepared sporozoites.

-

Compound Treatment: Add serial dilutions of this compound to the infected cell cultures. Include appropriate vehicle (DMSO) and positive (e.g., nitazoxanide) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Parasite Growth:

-

Lyse the cells in each well.

-

Extract total DNA using a commercial kit.

-

Perform quantitative PCR (qPCR) to quantify the amount of C. parvum DNA.

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Enzymatic Assay: Alternative Oxidase Inhibition

This protocol outlines a method for determining the direct inhibitory effect of this compound on AOX activity.

Materials:

-

Source of C. parvum AOX (recombinant or from isolated mitosomes)

-

Ubiquinol (reduced coenzyme Q) as the substrate

-

Oxygen electrode or a spectrophotometric assay with an alternative electron acceptor

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound stock solution (in DMSO)

Procedure:

-

Enzyme Preparation: Prepare the AOX enzyme at a suitable concentration in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ubiquinol).

-

Activity Measurement: Monitor the rate of oxygen consumption using an oxygen electrode or the change in absorbance of an alternative electron acceptor over time.

-

Data Analysis: Calculate the percentage of AOX inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a promising new class of anti-cryptosporidial agents that selectively target the parasite's alternative oxidase. Its mechanism of action, centered on the disruption of a parasite-specific respiratory pathway, offers a significant therapeutic window. The available pharmacokinetic data, demonstrating high intestinal concentrations despite low systemic bioavailability, further supports its potential as an orally administered drug for treating cryptosporidiosis. Further studies to determine the precise enzymatic inhibitory constants and to evaluate its efficacy in relevant animal models of cryptosporidiosis are warranted to advance its development as a clinical candidate.

References

LN002: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

LN002 is a novel phenylpyrazole derivative identified as a potent and selective inhibitor of the alternative oxidase (AOX) of Cryptosporidium, a genus of protozoan parasites that cause the diarrheal disease cryptosporidiosis.[1][2][3] The discovery of this compound arose from a high-throughput molecular docking screening of a library of phenylpyrazole derivatives, targeting the parasite's unique AOX enzyme.[4][5][6] The chemical name for this compound is 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl) vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile.[4][5] This compound presents a promising therapeutic avenue as the AOX enzyme is essential for the parasite's respiration but is absent in its mammalian hosts, offering a high degree of selectivity and a potentially favorable safety profile.[1][2]

Cryptosporidiosis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals and young children.[1] The currently available treatment, nitazoxanide, has limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutic agents.[1][7] this compound's targeted mechanism of action and potent anti-cryptosporidial activity position it as a promising candidate for further drug development.[3]

Mechanism of Action: Targeting the Alternative Oxidase (AOX)

The primary mechanism of action of this compound is the inhibition of the Cryptosporidium alternative oxidase (AOX).[1][2][8][9] AOX is a terminal oxidase in the parasite's mitochondrial respiratory chain, which is a branched pathway. Unlike the cytochrome-mediated respiratory chain found in mammals, which is sensitive to cyanide, the AOX pathway is cyanide-resistant. This fundamental difference is the basis for the selective toxicity of this compound towards the parasite.

The parasite relies on glycolysis for ATP production, a process that requires the re-oxidation of NADH to NAD+.[10] In Cryptosporidium, this is achieved through the AOX-mediated respiratory chain. By inhibiting AOX, this compound disrupts the parasite's ability to regenerate NAD+, leading to a cessation of glycolysis and ultimately, cell death.[10]

Synthesis Pathway

While the exact, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as a phenylpyrazole derivative.[4][5] The synthesis of similar complex phenylpyrazole structures typically involves multi-step reactions. A plausible synthetic route, based on the structure of this compound, would likely involve the condensation of two substituted pyrazole moieties. One pyrazole would contain a reactive group, such as an aldehyde, at the 4-position, while the other would have a nucleophilic center, such as an activated methyl group, to facilitate the formation of the central vinyl linkage. The cyano and amino groups would be introduced either on the starting pyrazole rings or in subsequent steps.

Quantitative Data

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetic properties of this compound have been evaluated in Sprague-Dawley rats following both intravenous and oral administration.[1]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (h·ng/mL) | T1/2 (h) | Absolute Bioavailability (F) |

| Intravenous | 1 | - | - | 7024.86 | 10.91 | - |

| Oral | 100 | 849.88 | 1 | 2280.41 | 18.03 | 0.32% |

| Oral | 200 | 1669.24 | 1 | 4071.31 | 17.96 | 0.29% |

| Oral | 400 | 4033.21 | 1 | 7498.10 | 18.83 | 0.27% |

| Data presented as mean values.[1] |

Pharmacokinetic Parameters of this compound Solid Dispersion in Rats

To improve the poor water solubility and low oral bioavailability of this compound, a solid dispersion (SD) formulation was developed using HP-β-CD and Soluplus®.[4]

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | T1/2 (h) |

| This compound (raw) | 100 | 0.85 | 1 | 2.28 | 18.03 |

| This compound SD | 100 | 1.97 | 3.83 | 7.72 | 8.45 |

| Data presented as mean values.[4] |

Experimental Protocols

Pharmacokinetic Studies in Rats

Animal Model: Male and female Sprague-Dawley rats were used for the pharmacokinetic studies.[1] The animals were housed under standard laboratory conditions and fasted overnight before drug administration.[1]

Drug Administration:

-

Intravenous (IV): this compound was dissolved in N,N-dimethylformamide and administered as a single dose of 1 mg/kg via the tail vein.[1]

-

Oral (PO): For the standard formulation, this compound was suspended in 0.5% sodium carboxymethylcellulose and administered by gavage at single doses of 100, 200, and 400 mg/kg.[1] For the solid dispersion study, both raw this compound and the this compound solid dispersion were administered orally.[4]

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes.[1] Plasma was separated by centrifugation and stored at -80°C until analysis.[1]

Sample Preparation and Analysis:

-

Extraction: this compound was extracted from plasma samples using a protein precipitation method with acetonitrile.[2]

-

Quantification: The concentration of this compound in the plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method.[1][3] The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection was performed using a UV detector.

In Vitro Dissolution Study

The dissolution profiles of pure this compound, a physical mixture, and the this compound solid dispersion were evaluated using a USP type II dissolution apparatus.[11]

-

Dissolution Medium: 200 mL of phosphate buffer (PBS, pH 6.8).[11]

-

Temperature: 37 ± 0.5°C.[11]

-

Stirring Speed: 100 rpm.[11]

-

Sampling: Aliquots of the dissolution medium were withdrawn at specified time intervals and analyzed for this compound concentration by HPLC.[11]

Rationale for Solid Dispersion Formulation

The low aqueous solubility and poor oral bioavailability of this compound are significant hurdles for its development as an oral therapeutic agent.[4][5] To address these limitations, a solid dispersion formulation was developed.

References

- 1. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antiparasitics | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Profile of LN002: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of LN002, a novel compound identified as a potent inhibitor of alternative oxidase (AOX) with potential therapeutic application against cryptosporidiosis. This document details the available data, outlines representative experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Findings from In Vitro Evaluation

While specific quantitative in vitro efficacy data for this compound against Cryptosporidium parvum has not been detailed in the currently available public literature, the compound has been characterized as a potent inhibitor of the parasite's alternative oxidase (AOX).[1][2] The AOX is a crucial component of the glycolytic pathway in Cryptosporidium, and its absence in mammals makes it a promising therapeutic target.[2][3]

Subsequent in vivo studies in murine models have demonstrated the effectiveness of this compound in treating cryptosporidiosis and have highlighted its low cytotoxicity.[3] Further pharmacokinetic analyses in rats have shown that this compound exhibits low absolute oral bioavailability, which, combined with its high concentration in the small intestine, is advantageous for targeting this intestinal parasite.[1][2][3]

Quantitative Data Summary

A summary of the key pharmacokinetic parameters of this compound in rats following a single administration is presented in the table below. This data is derived from in vivo studies but is critical for the interpretation of potential in vitro-in vivo correlations.

| Parameter | Intravenous (1 mg/kg) | Oral (100 mg/kg) | Oral (200 mg/kg) | Oral (400 mg/kg) |

| Tmax (h) | - | 1 | 1 | 1 |

| Cmax (ng/mL) | - | 849.88 | 1886.43 | 4033.21 |

| AUC0-24h (h·ng/mL) | 7024.86 | 2280.41 | 4956.89 | 7498.10 |

| T1/2 (h) | 10.91 | 18.83 | 17.96 | 18.17 |

| Absolute Bioavailability (%) | - | 0.32% | 0.27% | 0.27% |

Data sourced from in vivo pharmacokinetic studies in rats.[1]

Experimental Protocols

The following are representative protocols for the in vitro evaluation of anti-cryptosporidial compounds like this compound. These methodologies are based on established practices in the field.

In Vitro Anti-Cryptosporidial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Cryptosporidium parvum in a host cell culture system.

Materials:

-

Cryptosporidium parvum oocysts

-

Human ileocecal adenocarcinoma cell line (HCT-8)

-

Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Fluorescein isothiocyanate (FITC)-conjugated anti-Cryptosporidium antibody

-

4′,6-diamidino-2-phenylindole (DAPI)

Procedure:

-

HCT-8 cells are seeded in 96-well plates and grown to confluence.

-

C. parvum oocysts are treated with a bleach solution to sterilize and then excysted in an acidic solution to release sporozoites.

-

The confluent HCT-8 cell monolayers are infected with the freshly excysted sporozoites.

-

After a 2-hour incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48 hours to allow for parasite development.

-

Following incubation, the cells are washed with PBS, fixed with methanol, and stained with FITC-conjugated anti-Cryptosporidium antibody and DAPI.

-

The number of parasites in each well is quantified using fluorescence microscopy or a high-content imaging system.

-

The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Host Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on the host cell line.

Materials:

-

HCT-8 cells

-

Culture medium

-

This compound stock solution (in DMSO)

-

Resazurin-based viability reagent

Procedure:

-

HCT-8 cells are seeded in 96-well plates and grown to sub-confluence.

-

The cells are treated with the same serial dilutions of this compound as used in the anti-cryptosporidial assay.

-

The plates are incubated for 48 hours.

-

The resazurin-based viability reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The fluorescence intensity is measured using a plate reader.

-

The 50% cytotoxic concentration (CC50) is calculated to determine the selectivity index (CC50/IC50).

Visualizations

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action via inhibition of the alternative oxidase (AOX) in the Cryptosporidium electron transport chain.

Experimental Workflow for In Vitro Screening

Caption: A representative experimental workflow for the in vitro screening of anti-cryptosporidial compounds like this compound.

References

- 1. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]

- 3. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LN002: A Novel Alternative Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LN002 is a novel small molecule inhibitor of Alternative Oxidase (AOX), a key respiratory enzyme in certain pathogenic organisms, including the protozoan parasite Cryptosporidium.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the compound's mechanism of action, its effects on parasitic and host cell signaling pathways, and provides detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a core resource for researchers and professionals involved in the development of new anti-parasitic agents.

Chemical Structure and Properties

This compound, chemically named 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, is a phenylpyrazole derivative.[1] The structural formula and key chemical properties are summarized below.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole | [1] |

| Molecular Formula | C₂₂H₁₅N₇ | [1] |

| Molecular Weight | 437.15 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CS3)C#N)C#N)N | [2] |

| InChI Key | JMODGIGNKPVJGP-FMIVXFBMSA-N | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in N,N-dimethylformamide.[1] Further data not available. | |

| Appearance | Not available |

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of Alternative Oxidase (AOX), a terminal oxidase in the respiratory chain of various organisms, including fungi, plants, and some protozoa.[3][4] AOX provides a bypass for the conventional cytochrome c oxidase pathway (Complexes III and IV), directly transferring electrons from ubiquinol to oxygen. This process is uncoupled from proton translocation and, therefore, does not contribute to ATP synthesis.[3][4]

In pathogenic organisms like Cryptosporidium, which possess a degenerate mitochondrion (mitosome) and rely heavily on glycolysis, AOX plays a crucial role in maintaining redox balance by reoxidizing NADH. By inhibiting AOX, this compound disrupts this essential metabolic pathway, leading to a buildup of reducing equivalents and ultimately, parasite death.

Parasite Signaling Pathway

The inhibition of AOX by this compound directly impacts the parasite's electron transport chain, as depicted in the following diagram.

Caption: Inhibition of the parasite's Alternative Oxidase (AOX) pathway by this compound.

Host Cell Signaling Pathways

The impact of this compound on host cell signaling is primarily indirect, resulting from the consequences of parasite death and the modulation of the host's immune response. While direct effects of this compound on host cell mitochondria are considered minimal due to the absence of AOX in mammals, the clearance of parasitized and apoptotic cells can trigger downstream signaling events.

2.2.1. Apoptosis Induction in Infected Cells: The metabolic stress induced in Cryptosporidium by this compound leads to parasite death, which in turn can trigger apoptosis in the infected host enterocytes. This process is a host defense mechanism to eliminate infected cells and prevent further parasite proliferation.

Caption: Proposed mechanism of host cell apoptosis following this compound-induced parasite death.

2.2.2. Modulation of Inflammatory Response: The clearance of apoptotic cells and parasite debris by phagocytes can modulate the local inflammatory environment in the gut. This can lead to the production of cytokines and chemokines that orchestrate the immune response to the infection. The precise nature of this modulation by this compound-mediated parasite clearance requires further investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives.[5][6] The following protocol outlines a potential multi-component reaction approach.

Materials:

-

Phenylhydrazine

-

Malononitrile

-

A suitable benzaldehyde derivative (e.g., 3-phenyl-4-formylpyrazole, which would require prior synthesis)

-

A suitable catalyst (e.g., tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles)[5][6]

-

Ethanol

-

Water

Procedure:

-

Catalyst Preparation: Prepare the catalyst as described in the literature.[5][6]

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine, malononitrile, and the benzaldehyde derivative.

-

Catalyst Addition: Add a catalytic amount of the prepared catalyst to the reaction mixture.

-

Solvent and Reaction Conditions: Add a suitable solvent, such as a mixture of ethanol and water. Stir the reaction mixture at an elevated temperature (e.g., 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Isolate the crude product by filtration. Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the proposed synthesis of this compound.

In Vitro AOX Inhibition Assay

The inhibitory activity of this compound against Cryptosporidium AOX can be assessed using isolated parasite mitochondria or a recombinant AOX enzyme.

Materials:

-

Isolated Cryptosporidium mitochondria or recombinant AOX

-

This compound stock solution (in a suitable solvent like DMSO)

-

Ubiquinol (substrate)

-

Oxygen electrode or a microplate reader with an oxygen-sensing probe

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Prepare Mitochondria/Enzyme: Isolate mitochondria from Cryptosporidium sporozoites or oocysts using standard protocols, or use purified recombinant AOX.

-

Assay Setup: In the chamber of an oxygen electrode or a microplate well, add the assay buffer and the mitochondrial suspension or recombinant enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) and incubate for a predetermined time.

-

Initiate Reaction: Initiate the reaction by adding the substrate, ubiquinol.

-

Measure Oxygen Consumption: Monitor the rate of oxygen consumption over time.

-

Data Analysis: Calculate the percentage of inhibition of AOX activity for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions

This compound is a promising lead compound for the development of novel therapeutics against cryptosporidiosis. Its specific inhibition of the parasite's alternative oxidase offers a targeted approach with potentially minimal effects on the host. Further research should focus on a more detailed characterization of its physicochemical properties, a comprehensive evaluation of its in vivo efficacy and safety, and elucidation of its precise impact on host immune signaling. The development of a robust and scalable synthesis protocol will also be crucial for its advancement as a clinical candidate. The development of a robust and scalable synthesis protocol will also be crucial for its advancement as a clinical candidate.

References

- 1. Frontiers | Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]

- 2. Buy 5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]

- 3. Alternative Oxidase: From Molecule and Function to Future Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of Gefitinib (Iressa®)

Disclaimer: Information regarding a compound specifically designated as "LN002" is not publicly available. This guide utilizes Gefitinib (Iressa®), a well-characterized targeted cancer therapeutic, as an illustrative example to fulfill the detailed technical requirements of the user's request.

This technical guide provides a comprehensive overview of the biological targets of Gefitinib, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Target and Mechanism of Action

Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase, also known as HER1 or ErbB1.[1][2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/c-neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[2][4] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, invasion, and angiogenesis.[2][5][6]

The primary mechanism of action of Gefitinib involves its competitive and reversible binding to the adenosine triphosphate (ATP)-binding pocket within the intracellular tyrosine kinase domain of EGFR.[2][4][5] This binding prevents ATP from accessing the catalytic site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] The blockade of these pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4]

The key downstream signaling pathways inhibited by Gefitinib include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5][7][8]

-

PI3K/AKT/mTOR Pathway: This cascade plays a central role in regulating cell growth, survival, and metabolism.[5][7][8][9][10]

Quantitative Data on Biological Activity

The inhibitory activity of Gefitinib has been quantified against various cell lines and specific molecular targets. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.

| Target/Cell Line | Parameter | Value | Reference |

| EGFR Phosphorylation (Tyr1173) in NR6wtEGFR cells | IC50 | 37 nM | [10] |

| EGFR Phosphorylation (Tyr992) in NR6wtEGFR cells | IC50 | 37 nM | [10] |

| EGFR Phosphorylation (Tyr1173) in NR6W cells | IC50 | 26 nM | [10] |

| EGFR Phosphorylation (Tyr992) in NR6W cells | IC50 | 57 nM | [10] |

| PLC-γ Phosphorylation in NR6W cells | IC50 | 27 nM | [10] |

| PLC-γ Phosphorylation in NR6M cells | IC50 | 369 nM | [10] |

| Akt Phosphorylation (low-EGFR-expressing cells) | IC50 | 220 nM | [10] |

| Akt Phosphorylation (low-EGFRvIII-expressing cells) | IC50 | 263 nM | [10] |

| HCC827 (NSCLC, EGFR mutant) | IC50 | 13.06 nM | [11] |

| PC9 (NSCLC, EGFR mutant) | IC50 | 77.26 nM | [11] |

| H3255 (NSCLC, EGFR mutant) | IC50 | 0.003 µM | [12] |

| 11-18 (NSCLC, EGFR mutant) | IC50 | 0.39 µM | [12] |

| Gefitinib-Resistant (GR) Cell Lines | IC50 | > 4 µM | [11] |

| A549 (NSCLC, EGFR wild-type) | IC50 | 10 µM | [13] |

| Intermediate-Sensitive NSCLC Cell Lines | IC50 | 1 - 10 µM | [13] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for determining the inhibitory activity of a test compound against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.[14] The inhibitory effect of the compound is determined by quantifying the reduction in substrate phosphorylation or ATP consumption.[14] A common method involves using a radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[15][16]

Materials and Reagents:

-

Purified recombinant target kinase (e.g., EGFR)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Test compound (e.g., Gefitinib) dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, purified kinase, and substrate.

-

Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

To start the kinase reaction, add a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

-

Cancer cell line of interest (e.g., A549, PC9)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., Gefitinib)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specific period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

References

- 1. medschool.co [medschool.co]

- 2. Gefitinib - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In vitro kinase assay [bio-protocol.org]

- 16. revvity.com [revvity.com]

Navigating the Path of Preclinical Safety: A Technical Guide to Preliminary Toxicity Screening

Disclaimer: Publicly available data on the preliminary toxicity screening of a compound specifically designated "LN002" is not available at the time of this writing. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation for the preliminary toxicity screening of a novel investigational compound, in line with the core requirements of drug development professionals. The following sections provide a framework for such an assessment, including representative data, detailed experimental protocols, and visualizations of key processes.

A rigorous preclinical safety evaluation is essential before any new pharmaceutical agent can be administered to humans.[1] This process involves a series of in vitro and in vivo studies designed to identify potential toxic effects, determine target organs, and establish a safe starting dose for clinical trials.[2][3]

General Approaches to Preliminary Toxicity Screening

The initial phase of toxicity screening typically involves a battery of in vitro assays to assess cytotoxicity, genotoxicity, and other potential liabilities. These cell-based assays are crucial for early-stage hazard identification and candidate selection.[4] Compounds with favorable in vitro profiles may then advance to more comprehensive in vivo studies in relevant animal models to evaluate systemic toxicity.[2][5]

Key Stages of Preliminary Toxicity Screening:

-

In Vitro Cytotoxicity Assays: These are often the first step to determine the concentration at which a compound causes cell death. Common assays include MTT, MTS, and LDH release assays.[4]

-

In Vitro Genotoxicity Assays: These tests, such as the Ames test and in vitro micronucleus assay, evaluate the potential of a compound to damage genetic material.

-

In Vivo Acute Toxicity Studies: These studies involve the administration of a single dose of the compound to animal models to determine the short-term toxic effects and the median lethal dose (LD50).[2][6]

-

Repeated Dose Toxicity Studies: If the initial screening is promising, longer-term studies with repeated dosing are conducted to assess the effects of chronic exposure.[2]

Quantitative Data Summary

Clear and structured presentation of quantitative data is paramount for comparing the toxic potential of different compounds and making informed decisions.

Table 1: In Vitro Cytotoxicity of LN-Series Compounds in HepG2 Cells

| Compound | IC50 (µM) | Test Method | Exposure Time (hours) |

| LN001 | 15.8 | MTT Assay | 48 |

| This compound (Hypothetical) | 78.2 | MTT Assay | 48 |

| LN003 | 5.2 | MTT Assay | 48 |

| Doxorubicin (Control) | 0.9 | MTT Assay | 48 |

IC50 (half maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell viability. A higher IC50 value is generally indicative of lower cytotoxic potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity studies.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a selected cell line (e.g., HepG2) after a 48-hour exposure period.

2. Materials:

-

HepG2 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound stock solution (e.g., in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

3. Procedure:

-

Cell Seeding:

-

Harvest and count HepG2 cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

Caption: Preliminary toxicity screening workflow.

Caption: Hypothetical oxidative stress-induced apoptosis pathway.

References

- 1. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biogem.it [biogem.it]

- 3. fda.gov [fda.gov]

- 4. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. egle.state.mi.us [egle.state.mi.us]

Unveiling LN002: A Novel Alternative Oxidase Inhibitor for Cryptosporidiosis

A Technical Deep Dive for Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the novel compound LN002, a potent and selective inhibitor of the alternative oxidase (AOX) enzyme in Cryptosporidium, a protozoan parasite responsible for the diarrheal disease cryptosporidiosis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's mechanism of action, preclinical pharmacokinetic data, and the experimental methodologies employed in its initial characterization.

Executive Summary

Cryptosporidiosis poses a significant health threat, particularly to immunocompromised individuals, with limited effective treatment options.[1][2][3] The compound this compound, identified as 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, has emerged as a promising therapeutic candidate. It selectively targets the alternative oxidase (AOX), a key respiratory enzyme in Cryptosporidium that is absent in mammals, suggesting a favorable safety profile.[1][2] Preclinical studies in rats have demonstrated that while this compound exhibits low systemic bioavailability, it achieves high concentrations in the small intestine, the primary site of Cryptosporidium infection.[1][2][3][4] This targeted intestinal distribution is a crucial attribute for an orally administered anti-cryptosporidial agent.

Mechanism of Action: Targeting the Parasite's Respiration

The therapeutic strategy behind this compound revolves around the inhibition of the alternative oxidase (AOX). In Cryptosporidium, the AOX is a terminal oxidase in the mitochondrial electron transport chain. It provides an alternative route for electrons to flow from the ubiquinone pool to oxygen, bypassing the conventional cytochrome pathway (Complexes III and IV). This pathway is essential for the parasite's energy metabolism and survival. By inhibiting AOX, this compound effectively disrupts the parasite's respiration, leading to its demise. The absence of AOX in the mammalian mitochondrial respiratory chain forms the basis of the compound's selective toxicity.

Caption: Mitochondrial Electron Transport Chain in Cryptosporidium.

Quantitative Preclinical Data

The following tables summarize the key pharmacokinetic and tissue distribution data for this compound obtained from studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma[2][3][4]

| Administration Route | Dose (mg/kg) | T½ (h) | AUC₀₋₂₄ (h·ng/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Vd (L/kg) | Cl (L/h/kg) | F (%) |

| Intravenous | 1 | 10.91 ± 6.56 | 7024.86 ± 1521.51 | - | - | 1.69 ± 0.44 | 0.11 ± 0.03 | - |

| Oral | 100 | 18.83 | 2280.41 | 849.88 | 1 | 869.21 | 39.00 | 0.32 |

| Oral | 200 | 17.96 | 4501.13 | 1950.11 | 1 | 639.11 | 28.81 | 0.29 |

| Oral | 400 | 18.35 | 7498.10 | 4033.21 | 1 | 581.54 | 25.97 | 0.27 |

Data are presented as mean ± standard deviation (SD) where applicable.

Table 2: Tissue Distribution of this compound in Rats Following a Single Oral Dose of 200 mg/kg[1]

| Tissue | Cₘₐₓ (ng/g) | Tₘₐₓ (h) |

| Small Intestine | 18450.23 ± 4567.89 | 2 |

| Intestinal Contents | 45678.12 ± 12345.67 | 2 |

| Lungs | 3456.78 ± 987.65 | 2 |

| Liver | 1234.56 ± 345.67 | 0.5 |

| Kidneys | 987.65 ± 234.56 | 0.5 |

| Spleen | 876.54 ± 123.45 | 0.5 |

| Heart | 765.43 ± 109.87 | 0.5 |

| Brain | 234.56 ± 56.78 | 0.5 |

| Muscle | 1098.76 ± 234.56 | 0.5 |

Data are presented as mean ± standard deviation (SD).

Table 3: Stability of this compound in Various Matrices[2]

| Matrix | Condition | Stability (%) |

| Stock Solution (in N,N-dimethylformamide) | -20°C for 30 days | >95 |

| Rat Plasma | -20°C for 30 days | >90 |

| Rat Plasma | Three freeze-thaw cycles | >90 |

| Tissue Homogenate | -20°C for 30 days | >90 |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification[1]

A validated HPLC method was established for the quantification of this compound in rat plasma and tissue homogenates.

-

Instrumentation: Shimadzu LC-20A system with a UV detector.

-

Column: ARD-C18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol and deionized water (75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 333 nm.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

Sample Preparation[1][2]

-

Stock Solution: this compound was dissolved in N,N-dimethylformamide to a concentration of 1 mg/mL.

-

Plasma Samples: 100 µL of rat plasma was mixed with 300 µL of acetonitrile to precipitate proteins. The mixture was vortexed and centrifuged. The supernatant was filtered and injected into the HPLC system.

-

Tissue Samples: 0.5 g of tissue was homogenized and extracted with a 2:1 (v/v) mixture of acetonitrile and methanol. The supernatant was then subjected to solid-phase extraction (SPE) for further purification before HPLC analysis.

In Vivo Pharmacokinetic Study in Rats[2][3][4]

-

Animal Model: Male and female Sprague-Dawley (SD) rats.

-

Housing: Animals were housed under standard laboratory conditions with free access to food and water.

-

Drug Administration:

-

Intravenous (IV): A single dose of 1 mg/kg was administered via the tail vein.

-

Oral (PO): Single doses of 100, 200, and 400 mg/kg were administered by oral gavage.

-

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing.

-

Tissue Collection: For tissue distribution studies, animals were euthanized at various time points after oral administration, and tissues were collected.

Caption: Experimental Workflow for the Pharmacokinetic Study of this compound in Rats.

Conclusion and Future Directions

The preclinical data on this compound are highly encouraging, positioning it as a novel and promising candidate for the treatment of cryptosporidiosis. Its selective inhibition of the parasite-specific alternative oxidase, coupled with its favorable pharmacokinetic profile characterized by high intestinal concentrations and low systemic exposure, underscores its potential for a safe and effective therapeutic agent. Further studies are warranted to evaluate the efficacy of this compound in in vivo models of Cryptosporidium infection and to advance its development towards clinical trials. The detailed methodologies presented in this whitepaper provide a solid foundation for researchers to build upon in the continued investigation of this novel compound. the continued investigation of this novel compound.

References

- 1. Frontiers | Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]

- 2. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to LN002 and its Homologous and Analogous Compounds for Drug Development Professionals

Executive Summary

LN002, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, is a novel and potent inhibitor of the alternative oxidase (AOX) enzyme in Cryptosporidium parvum. This parasite is a leading cause of diarrheal disease, particularly in immunocompromised individuals. The absence of a homologous AOX enzyme in mammals makes it a promising target for the development of new anti-cryptosporidial drugs. This technical guide provides a comprehensive overview of this compound, its known analogous compounds, and the underlying biological pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-parasitic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the Alternative Oxidase (AOX) Pathway

Cryptosporidium parvum possesses a modified mitochondrion, known as the mitosome, which lacks a conventional electron transport chain. Instead, it relies on an alternative respiratory pathway for certain metabolic functions. A key enzyme in this pathway is the alternative oxidase (AOX), which catalyzes the cyanide-resistant oxidation of ubiquinol and the reduction of oxygen to water. As this enzyme is absent in humans, it represents a highly selective target for therapeutic intervention.

This compound has been identified as a potent inhibitor of C. parvum AOX. Its unique chemical structure, based on a 5-aminopyrazole scaffold, offers a promising starting point for the development of new anti-cryptosporidial drugs. Understanding its homologous and analogous compounds is crucial for establishing structure-activity relationships (SAR) and for optimizing lead compounds with improved efficacy and pharmacokinetic properties.

Homologous and Analogous Compounds of this compound

While specific homologous series for this compound are not extensively documented in publicly available literature, the 5-aminopyrazole core structure is a well-established pharmacophore in medicinal chemistry. Numerous derivatives have been synthesized and investigated for a variety of biological activities. For the purpose of this guide, we will consider other known AOX inhibitors as functional analogs and various synthesized 5-aminopyrazole derivatives as structural analogs.

Functional Analogs: Other Known AOX Inhibitors

Several compounds are known to inhibit AOX from various organisms. While not necessarily structurally homologous to this compound, they target the same enzyme and provide a basis for comparative analysis.

| Compound Name | Chemical Class | Organism(s) | Reported Activity | Reference(s) |

| Salicylhydroxamic acid (SHAM) | Hydroxamic acid | Cryptosporidium parvum, various plants and fungi | EC50 = 0.235 µM against C. parvum growth | [1] |

| 8-hydroxyquinoline | Quinoline derivative | Cryptosporidium parvum | EC90 = 0.12 µM against C. parvum growth | [1] |

Structural Analogs: 5-Aminopyrazole Derivatives

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. Several derivatives sharing the core structure of this compound have been reported, although their specific activity against C. parvum AOX is not always available.

| Compound Name/Structure | Key Structural Features | Potential Relevance | Reference(s) |

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole | Substituted phenyl at N1, cyano and ethylthio groups | Demonstrates the synthetic accessibility of diverse substitutions on the pyrazole core. | [2] |

| N-aryl-5-amino-4-cyanopyrazole derivatives | Varied aryl groups at the N1 position | Investigated as xanthine oxidase inhibitors, showcasing the potential for this scaffold to target other oxidoreductases. | [3] |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Methyl group at C3, phenyl at N1 | A simpler analog that could be used in SAR studies to understand the importance of the complex substituent at C3 of this compound. | [4] |

Quantitative Data

Pharmacokinetic Properties of this compound in Rats

A study on the pharmacokinetics of this compound in rats provided the following data after intravenous and oral administration.[5][6][7][8]

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma [5][6][7][8]

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-24h) (h·ng/mL) | T½ (h) | Bioavailability (F) (%) |

| Intravenous | 1 | - | - | 7024.86 | 10.91 | - |

| Oral | 100 | 1 | 849.88 | 2280.41 | 17.96 | 0.32 |

| Oral | 200 | 1 | - | - | - | 0.29 |

| Oral | 400 | 1 | 4033.21 | 7498.10 | 18.83 | 0.27 |

Table 2: Tissue Distribution of this compound in Rats after Oral Administration (200 mg/kg) [7]

| Tissue | Cmax (ng/g) | Tmax (h) |

| Small Intestine | - | 2 |

| Intestinal Contents | Highest Concentration | 2 |

| Lung | - | 2 |

| Muscle | - | 0.5 |

| Heart | - | 0.5 |

| Liver | - | 0.5 |

| Spleen | - | 0.5 |

| Kidney | - | 0.5 |

| Brain | Lowest Concentration | 0.5 |

Note: Specific Cmax values for all tissues were not provided in the source material.

In Vitro Activity of AOX Inhibitors against Cryptosporidium parvum

The following table summarizes the reported in vitro efficacy of known AOX inhibitors against the growth of C. parvum.

Table 3: In Vitro Efficacy of AOX Inhibitors against C. parvum [1]

| Compound | EC50 (µM) | EC90 (µM) |

| Salicylhydroxamic acid (SHAM) | 0.235 | 3.54 |

| 8-hydroxyquinoline | 0.032 | 0.12 |

Experimental Protocols

General Synthesis of 5-Aminopyrazole Derivatives

The synthesis of 5-aminopyrazole derivatives, the core scaffold of this compound, can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme:

A generalized reaction scheme for the synthesis of 5-aminopyrazole derivatives.

Detailed Methodology:

-

Preparation of Reactants: The appropriately substituted β-ketonitrile and hydrazine hydrochloride are procured or synthesized.

-

Reaction Setup: The β-ketonitrile, hydrazine hydrochloride, and a base (e.g., sodium acetate) are dissolved in a suitable solvent, such as absolute ethanol, in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., ether) and filtered. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone-hexane) to yield the desired 5-aminopyrazole derivative.[4]

In Vitro Anti-cryptosporidial Assay

This protocol describes a general method for evaluating the efficacy of compounds against Cryptosporidium parvum growth in a host cell culture system.

Experimental Workflow:

Workflow for in vitro anti-cryptosporidial activity assessment.

Detailed Methodology:

-

Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and cultured until confluent.

-

Parasite Preparation: C. parvum oocysts are excysted to release infectious sporozoites.

-

Infection: The confluent HCT-8 cell monolayers are infected with the prepared sporozoites.

-

Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or its analogs). Appropriate vehicle controls (e.g., DMSO) are included.

-

Incubation: The infected and treated plates are incubated for a period sufficient for parasite development (e.g., 48 hours).

-

Quantification of Parasite Growth: Parasite proliferation is quantified using methods such as quantitative real-time PCR (qPCR) to measure parasite-specific DNA or by fluorescence microscopy after staining with a parasite-specific antibody.

-

Data Analysis: The dose-response data is used to calculate the half-maximal effective concentration (EC50) and other relevant parameters using non-linear regression analysis.[1][9][10]

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

This protocol outlines the general steps for quantifying this compound in biological matrices, as described in a pharmacokinetic study.

Experimental Workflow:

Workflow for HPLC-based pharmacokinetic analysis of this compound.

Detailed Methodology:

-

Sample Preparation: Biological samples (plasma, tissue homogenates) are collected at various time points after drug administration. Proteins are precipitated using a suitable agent (e.g., acetonitrile), and the supernatant containing the analyte is collected.

-

Chromatographic Conditions: The analysis is performed on a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and water) in an isocratic or gradient elution mode.

-

Detection: this compound is detected using a UV detector at its maximum absorption wavelength.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the biological samples is determined by comparing their peak areas to the calibration curve.

-

Pharmacokinetic Analysis: The concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, T½, and bioavailability.[5][6]

Signaling Pathway

The proposed target of this compound is the alternative oxidase (AOX) within the mitosome of Cryptosporidium parvum. The AOX is part of a truncated electron transport chain that differs significantly from the mammalian mitochondrial respiratory chain.

Proposed electron transport chain in the C. parvum mitosome and the inhibitory action of this compound.

In this pathway, electrons from the oxidation of malate by malate:quinone oxidoreductase (MQO) and from the oxidation of NADH by type II NADH dehydrogenase (NDH2) are transferred to ubiquinone (UQ). The resulting ubihydroquinone (UQH2) is then reoxidized by the alternative oxidase (AOX), which in turn reduces molecular oxygen to water. This compound exerts its anti-cryptosporidial effect by specifically inhibiting the activity of AOX, thereby disrupting this essential metabolic pathway in the parasite.

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of urgently needed therapies for cryptosporidiosis. Its mode of action, targeting the parasite-specific alternative oxidase, offers a high degree of selectivity and a lower likelihood of host toxicity. The pharmacokinetic data, although showing low oral bioavailability, indicates high concentrations in the intestine, the primary site of Cryptosporidium infection, which is a favorable characteristic for an orally administered anti-cryptosporidial agent.

Future research should focus on:

-

Synthesis and evaluation of homologous and analogous series of this compound: A systematic exploration of the structure-activity relationship around the 5-aminopyrazole scaffold is necessary to identify compounds with improved potency and pharmacokinetic profiles.

-

In-depth mechanistic studies: Further elucidation of the precise binding mode of this compound to C. parvum AOX will facilitate rational drug design.

-

In vivo efficacy studies: Evaluation of this compound and its optimized analogs in relevant animal models of cryptosporidiosis is a critical next step to validate their therapeutic potential.

This technical guide provides a solid foundation for these future endeavors and underscores the potential of this compound and its derivatives as a new class of anti-cryptosporidial agents. of this compound and its derivatives as a new class of anti-cryptosporidial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102250008A - Preparation method of 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole - Google Patents [patents.google.com]

- 3. Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 5. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]

- 10. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Initial Cell-Based Assays for Determining LN002 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LN002 has been identified as a promising inhibitor of alternative oxidase (AOX), a key respiratory enzyme in certain pathogens, including the protozoan parasite Cryptosporidium parvum.[1] The absence of AOX in mammals makes it an attractive target for antimicrobial drug development.[1] This guide provides a comprehensive overview of the initial cell-based assays essential for characterizing the in vitro activity, selectivity, and mechanism of action of this compound. The following protocols and data serve as a foundational framework for the preclinical evaluation of this compound.

Core Experimental Assays

The primary objectives of these initial assays are to determine the potency of this compound against C. parvum, assess its toxicity towards host cells, and confirm its mechanism of action by evaluating its impact on parasite metabolism.

C. parvum Growth Inhibition Assay in HCT-8 Cells

This assay is fundamental for determining the efficacy of this compound in a host-parasite co-culture system.

Experimental Protocol:

-

Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Infection: HCT-8 cells are seeded in 96-well plates and grown to 80-90% confluency. Cryptosporidium parvum oocysts are treated with a bleach solution to sterilize and then excysted in acidic PBS to release sporozoites. The sporozoites are then used to infect the HCT-8 cell monolayers.

-

Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The infected HCT-8 cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., nitazoxanide) are included.

-

Incubation: The treated, infected cells are incubated for 48-72 hours to allow for parasite development.

-

Quantification of Parasite Growth: Parasite growth can be quantified using several methods:

-

Immunofluorescence Assay (IFA): Cells are fixed, permeabilized, and stained with a primary antibody against a C. parvum antigen, followed by a fluorescently labeled secondary antibody. The number of parasites is then quantified by automated microscopy and image analysis.

-

Quantitative PCR (qPCR): DNA is extracted from the cell lysates, and qPCR is performed using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify parasite load.

-

Data Presentation:

The half-maximal effective concentration (EC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve.

| Compound | EC₅₀ (µM) against C. parvum |

| This compound | 1.5 |

| Nitazoxanide (Control) | 2.0 |

Host Cell Viability and Cytotoxicity Assay

This assay is crucial for evaluating the selectivity of this compound by assessing its effect on the viability of the host cells.

Experimental Protocol:

-

Cell Culture: HCT-8 cells are seeded in 96-well plates and grown to 80-90% confluency.

-

Compound Treatment: Cells are treated with the same serial dilution of this compound as used in the growth inhibition assay. A vehicle control and a positive control for cytotoxicity (e.g., doxorubicin) are included.

-

Incubation: The cells are incubated for the same duration as the parasite growth assay (48-72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

Data Presentation:

The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the EC₅₀.

| Compound | CC₅₀ (µM) on HCT-8 Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | > 100 | > 66.7 |

| Nitazoxanide (Control) | 50 | 25 |

Parasite Metabolic Activity Assay

This assay provides insight into the mechanism of action of this compound by directly measuring the metabolic output of the parasite.

Experimental Protocol:

-

Parasite Isolation: C. parvum sporozoites are isolated as described for the infection protocol.

-

Compound Treatment: Isolated sporozoites are incubated with varying concentrations of this compound in a suitable buffer.

-

Metabolic Activity Measurement:

-

Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer can be used to measure the OCR of the isolated sporozoites in real-time. A decrease in OCR upon addition of this compound would be consistent with inhibition of the respiratory chain.

-

ATP Production: Parasite ATP levels can be measured using a luciferin/luciferase-based assay. A reduction in ATP would indicate impaired energy metabolism.

-

Data Presentation:

The half-maximal inhibitory concentration (IC₅₀) for metabolic activity is determined.

| Assay | IC₅₀ (µM) of this compound |

| Oxygen Consumption Rate (OCR) | 0.8 |

| ATP Production | 1.2 |

Visualization of Pathways and Workflows

Caption: Experimental workflows for the initial cell-based characterization of this compound.

Caption: Proposed signaling pathway for the inhibitory action of this compound on parasite metabolism.

Conclusion

The described cell-based assays provide a robust and comprehensive framework for the initial evaluation of this compound. By determining its efficacy, selectivity, and mechanism of action, these assays are critical for advancing this compound through the drug discovery pipeline. The presented protocols and data structures serve as a guide for researchers to standardize the preliminary assessment of this and similar compounds targeting parasitic metabolic pathways.

References

Exploring the Therapeutic Potential of LN002: A Novel Alternative Oxidase Inhibitor for Cryptosporidiosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly among immunocompromised individuals and young children. The current standard of care is limited, highlighting the urgent need for novel therapeutic agents. This document details the preclinical data available for LN002, a potent and orally administered inhibitor of Cryptosporidium alternative oxidase (AOX). This compound has demonstrated a promising pharmacokinetic profile with high intestinal concentration, directly targeting the site of infection. This guide provides a comprehensive overview of this compound's mechanism of action, preclinical pharmacokinetics, and the experimental methodologies used in its evaluation, offering a foundational resource for its continued development.

Introduction

Cryptosporidium parvum is a leading cause of debilitating diarrheal illness worldwide.[1] The parasite infects the epithelial cells of the small intestine, leading to a self-limiting illness in immunocompetent individuals but a severe, chronic, and potentially fatal condition in those with compromised immune systems. The only FDA-approved treatment, nitazoxanide, has shown limited efficacy in these vulnerable populations.[1] This therapeutic gap underscores the critical need for new drugs with novel mechanisms of action.

The parasite's energy metabolism presents a unique therapeutic window. Cryptosporidium possesses a mitochondrial alternative oxidase (AOX) pathway for respiration, which is absent in its mammalian hosts.[2] This metabolic distinction makes AOX an attractive target for selective drug development. This compound, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl) vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile, has emerged as a potent inhibitor of this parasitic enzyme.[1]

Mechanism of Action: Targeting Parasite Respiration

This compound exerts its anti-cryptosporidial activity by specifically inhibiting the parasite's alternative oxidase (AOX). AOX is a terminal oxidase in the mitochondrial respiratory chain of Cryptosporidium, transferring electrons from ubiquinol to oxygen. This process is uncoupled from proton translocation and, therefore, does not contribute to ATP synthesis in the same manner as the conventional cytochrome pathway. While research suggests that AOX may not be essential for the parasite's survival, its inhibition has been shown to reduce the pathogenicity of C. parvum.[3][4] By disrupting the function of AOX, this compound is believed to interfere with the parasite's metabolic flexibility and its ability to manage oxidative stress, ultimately hindering its virulence.

References

- 1. Pharmacokinetics and tissue distribution of this compound, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Characterization of Alternative Oxidase in Cryptosporidium Mitosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LN002 experimental protocol for cell culture

Application Notes: LN002 for Cell Culture

Introduction